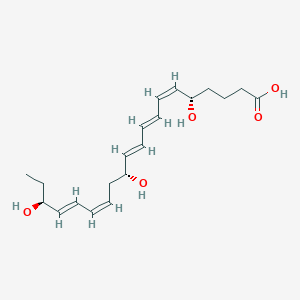

18S-Resolvin E1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[3H]resolvin E1 is a tritiated form of resolvin E1, a potent endogenous pro-resolving mediator derived from the omega-3 fatty acid eicosapentaenoic acid. Resolvin E1 plays a crucial role in resolving inflammation and promoting tissue repair. It is known for its unique ability to inhibit polymorphonuclear leukocyte transendothelial migration and act as a potent inhibitor of leukocyte infiltration, dendritic cell migration, and interleukin-12 production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Resolvin E1 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The process involves the action of lipoxygenases and other enzymes that convert eicosapentaenoic acid into resolvin E1. The synthetic route typically includes the following steps:

Oxygenation: Eicosapentaenoic acid is oxygenated by lipoxygenases to form hydroperoxy intermediates.

Reduction: The hydroperoxy intermediates are reduced to form hydroxyl derivatives.

Epoxidation and Hydrolysis: The hydroxyl derivatives undergo epoxidation and subsequent hydrolysis to yield resolvin E1.

Industrial Production Methods

Industrial production of resolvin E1 involves large-scale enzymatic synthesis using eicosapentaenoic acid as the starting material. The process is optimized to ensure high yield and purity of the final product. The production methods include:

Enzyme Immobilization: Immobilized enzymes are used to catalyze the conversion of eicosapentaenoic acid to resolvin E1, allowing for continuous production and easy separation of the product.

Purification: The synthesized resolvin E1 is purified using chromatographic techniques to remove impurities and achieve the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions

Resolvin E1 undergoes various chemical reactions, including:

Oxidation: Resolvin E1 can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert resolvin E1 into reduced forms with different biological activities.

Substitution: Substitution reactions can introduce different functional groups into the resolvin E1 molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of resolvin E1, each with distinct biological activities and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Resolvin E1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study lipid mediator biosynthesis and metabolism.

Biology: Investigated for its role in regulating inflammation and immune responses.

Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cardiovascular diseases, and tissue repair.

Industry: Used in the development of anti-inflammatory drugs and nutraceuticals

Mecanismo De Acción

Resolvin E1 exerts its effects through several molecular targets and pathways:

Receptor Binding: Resolvin E1 binds to specific receptors on leukocytes, such as ChemR23 and BLT1, to modulate their activity.

Signal Transduction: Binding of resolvin E1 to its receptors activates intracellular signaling pathways, including the MAP kinase pathway, leading to the resolution of inflammation.

Gene Expression: Resolvin E1 regulates the expression of genes involved in inflammation and tissue repair, such as interleukin-12 and tumor necrosis factor-alpha

Comparación Con Compuestos Similares

Resolvin E1 is part of a family of specialized pro-resolving mediators, including:

Resolvin D1: Derived from docosahexaenoic acid, with similar anti-inflammatory and pro-resolving properties.

Protectin D1: Another docosahexaenoic acid-derived mediator with potent anti-inflammatory effects.

Maresin 1: Derived from docosahexaenoic acid, known for its role in promoting tissue repair and resolving inflammation

Resolvin E1 is unique in its ability to specifically target leukocyte receptors and modulate their activity, making it a promising candidate for therapeutic applications in inflammatory diseases .

Propiedades

Fórmula molecular |

C20H30O5 |

|---|---|

Peso molecular |

350.4 g/mol |

Nombre IUPAC |

(5S,6Z,8E,10E,12R,14Z,16E,18S)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18-,19+/m0/s1 |

Clave InChI |

AOPOCGPBAIARAV-JJVMZPRHSA-N |

SMILES isomérico |

CC[C@@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O |

SMILES canónico |

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[[[13-Amino-2-[(4-hydroxyphenyl)methyl]-4,14-dioxo-1,5-diazacyclotetradec-9-ene-6-carbonyl]amino]methyl]phenyl]acetic acid](/img/structure/B10770785.png)

![[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770788.png)

![(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)

![N-[6-oxo-6-[3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770802.png)

![2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770808.png)

![[3H]pentazocine](/img/structure/B10770819.png)

![(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770831.png)

![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)

![3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10770881.png)

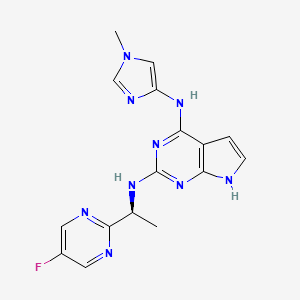

![2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B10770890.png)